2-Acetamido-3-nitrobenzoic acid
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Overview
Description
2-Acetamido-3-nitrobenzoic acid is an organic compound with the molecular formula C9H8N2O5 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the second position and a nitro group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-nitrobenzoic acid typically involves the nitration of 2-acetamidobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetamido group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-Acetamido-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Aminobenzoic acid and acetic acid.
Scientific Research Applications
2-Acetamido-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The acetamido group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the acetamido group.
4-Acetamido-3-nitrobenzoic acid: Similar structure but with the acetamido group at the fourth position.
2-Acetamidobenzoic acid: Similar structure but lacks the nitro group.
Uniqueness: 2-Acetamido-3-nitrobenzoic acid is unique due to the presence of both the acetamido and nitro groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90417-80-4 |
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Molecular Formula |
C9H8N2O5 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2-acetamido-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-8-6(9(13)14)3-2-4-7(8)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) |
InChI Key |
YLXNPMSVXYVEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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